Tartrato de ketanserina

Descripción general

Descripción

El tartrato de ketanserina es un antagonista selectivo del receptor de serotonina 5-HT2A. Inicialmente desarrollado como un agente antihipertensivo, ha encontrado aplicaciones en varios campos, incluyendo la cicatrización de heridas y la investigación científica. El compuesto es conocido por su capacidad de acelerar la epitelización, lo que lo hace útil en el tratamiento de heridas, quemaduras, úlceras y fisuras anales .

Aplicaciones Científicas De Investigación

El tartrato de ketanserina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de referencia en estudios que involucran receptores de serotonina.

Biología: Se emplea en ensayos de unión a receptores y autorradiografía para estudiar la distribución del receptor de serotonina 5-HT2A en el cerebro

Industria: Utilizado en la formulación de geles tópicos para la cicatrización de heridas y otras aplicaciones terapéuticas

Mecanismo De Acción

El tartrato de ketanserina ejerce sus efectos antagonizando selectivamente el receptor de serotonina 5-HT2A. Esta acción inhibe la unión de la serotonina a estos receptores, modulando así varios procesos fisiológicos. El compuesto también afecta la corriente hERG, que participa en la repolarización cardíaca .

Compuestos Similares:

Ritanserin: Otro antagonista selectivo del receptor 5-HT2A con aplicaciones similares en investigación y medicina.

Ciproheptadina: Un antagonista de la serotonina con propiedades antihistamínicas, utilizado en el tratamiento de alergias y otras afecciones.

Mianserina: Un antidepresivo que también actúa como antagonista del receptor de serotonina.

Singularidad del this compound: El this compound destaca por su alta selectividad para el receptor 5-HT2A y sus efectos adicionales sobre la corriente hERG. Esta doble acción lo hace particularmente útil tanto en investigación como en contextos terapéuticos .

Safety and Hazards

Ketanserin tartrate is toxic if swallowed . It is advised to avoid dust formation, contact with eyes, skin, and clothing . It should not be breathed in and ingested . If swallowed, immediate medical assistance is required . It should be stored locked up and disposed of to an approved waste disposal plant .

Análisis Bioquímico

Biochemical Properties

Ketanserin tartrate plays a significant role in biochemical reactions by interacting with specific receptors and ion channels. It is known to selectively antagonize the serotonin 5-HT2A receptor, which is involved in various physiological processes such as vasoconstriction, platelet aggregation, and neurotransmission . Additionally, ketanserin tartrate inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization . The interaction with these biomolecules is concentration-dependent, with an IC50 value of 0.11 μM for hERG channel inhibition .

Cellular Effects

Ketanserin tartrate exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it reduces vasoconstriction by blocking the serotonin 5-HT2A receptor, leading to vasodilation and decreased blood pressure . In platelets, ketanserin tartrate inhibits aggregation, thereby reducing the risk of thrombosis . Furthermore, in fibroblasts and epithelial cells, ketanserin tartrate promotes wound healing by accelerating epithelialization and reducing fibrosis . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ketanserin tartrate involves its binding to the serotonin 5-HT2A receptor, where it acts as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium levels and subsequent relaxation of vascular smooth muscle cells . Additionally, ketanserin tartrate’s inhibition of the hERG potassium channel affects cardiac repolarization, which can have implications for cardiac function . The compound also influences gene expression by modulating the activity of transcription factors and signaling pathways involved in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketanserin tartrate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ketanserin tartrate maintains its efficacy in reducing blood pressure and promoting wound healing over several weeks of treatment . Prolonged exposure to ketanserin tartrate can lead to desensitization of the serotonin 5-HT2A receptor, resulting in diminished therapeutic effects .

Dosage Effects in Animal Models

The effects of ketanserin tartrate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and inhibits platelet aggregation without significant adverse effects . At higher doses, ketanserin tartrate can cause hypotension, bradycardia, and other cardiovascular side effects . In some studies, high doses of ketanserin tartrate have also been associated with hepatotoxicity and renal toxicity in animal models . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ketanserin tartrate is extensively metabolized in the liver, primarily through ketone reduction and oxidative N-dealkylation . The major metabolite, ketanserin-ol, is excreted in the urine and does not contribute significantly to the pharmacological effects of the parent compound . The metabolic pathways of ketanserin tartrate involve various enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation . These metabolic processes can influence the compound’s bioavailability, half-life, and overall efficacy.

Transport and Distribution

Within cells and tissues, ketanserin tartrate is transported and distributed through interactions with plasma proteins and cellular transporters . The compound is highly protein-bound, with approximately 95% of it bound to albumin in the plasma . This binding affects its distribution and availability to target tissues. Ketanserin tartrate is also known to accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The transport and distribution of ketanserin tartrate are crucial for its therapeutic effects and potential side effects.

Subcellular Localization

Ketanserin tartrate’s subcellular localization is primarily determined by its interactions with specific receptors and ion channels. The compound is predominantly localized to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and hERG potassium channel . Additionally, ketanserin tartrate can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications and trafficking . These localization patterns are essential for its activity and function within cells.

Métodos De Preparación

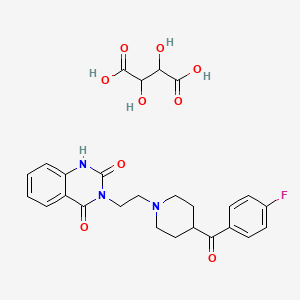

Rutas Sintéticas y Condiciones de Reacción: El tartrato de ketanserina se sintetiza utilizando ketanserina y ácido DL-tartárico como materias primas. El proceso implica disolver estos componentes en etanol, seguido de calentamiento y cristalización para obtener el producto objetivo .

Métodos de Producción Industrial: En entornos industriales, la preparación del this compound sigue principios similares pero a mayor escala. El uso de etanol como solvente y el proceso de cristalización se optimizan para la producción en masa, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tartrato de ketanserina se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo involucrando reactivos nucleófilos o electrófilos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes Reductores: Como borohidruro de sodio o hidruro de litio y aluminio.

Reactivos de Sustitución: Incluyendo halógenos, agentes alquilantes y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ketanserin tartrate involves the reaction of Ketanserin with L-(+)-tartaric acid.", "Starting Materials": [ "Ketanserin", "L-(+)-tartaric acid", "Methanol", "Dichloromethane", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Ketanserin is dissolved in dichloromethane and methanol.", "L-(+)-tartaric acid is dissolved in water.", "Sodium hydroxide is added to the tartaric acid solution to adjust the pH to 9-10.", "The Ketanserin solution is added dropwise to the tartaric acid solution under stirring.", "The reaction mixture is stirred at room temperature for 24 hours.", "The mixture is then acidified with hydrochloric acid to pH 2.", "The resulting solid is filtered and washed with water.", "The solid is dried to obtain Ketanserin tartrate as a white powder." ] } | |

| 83846-83-7 | |

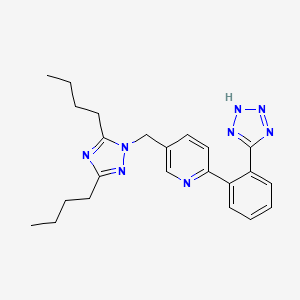

Fórmula molecular |

C26H30FN3O10 |

Peso molecular |

563.5 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrate |

InChI |

InChI=1S/C22H22FN3O3.C4H6O6.H2O/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10;/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10);1H2 |

Clave InChI |

KJJRKCWDAHTVRL-UHFFFAOYSA-N |

SMILES isomérico |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O |

Apariencia |

Solid powder |

| 83846-83-7 | |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ketanserin tartrate; KJK-945; KJK945; KJK 945; R 49945; R49945; R-49945 |

Origen del producto |

United States |

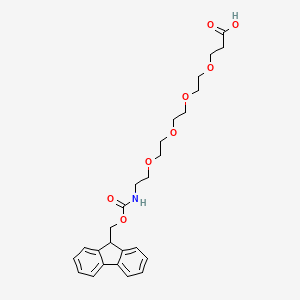

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

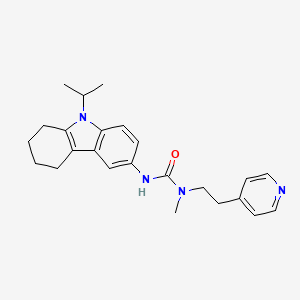

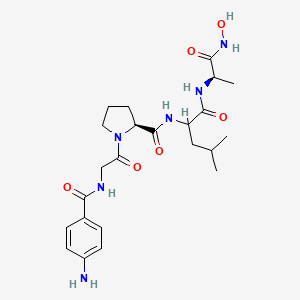

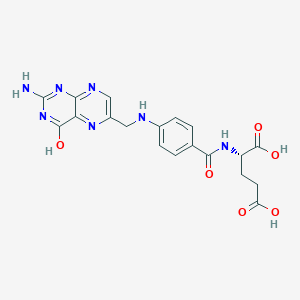

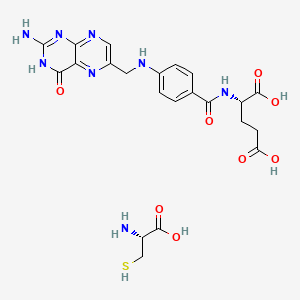

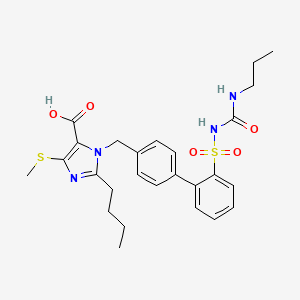

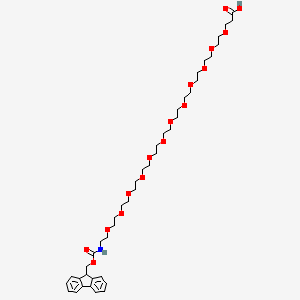

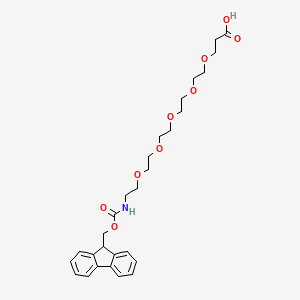

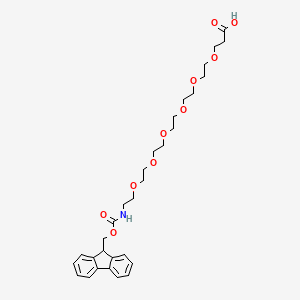

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)